molecular formula C7H5BrCl2 B032993 2,6-Dichlorobenzyl bromide CAS No. 20443-98-5

2,6-Dichlorobenzyl bromide

Cat. No.: B032993
CAS No.: 20443-98-5
M. Wt: 239.92 g/mol
InChI Key: PDFGFQUSSYSWNI-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrCl₂. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various bioactive molecules. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients such as vilanterol and isoconazole .

Mechanism of Action

Target of Action

2,6-Dichlorobenzyl bromide (DCBB) is primarily used as a disinfectant . Its main targets are the cell membranes of bacteria, viruses, and fungi . By disrupting these cell membranes, DCBB inactivates or kills these microorganisms, thereby preventing their growth and spread .

Mode of Action

It’s known that dcbb interacts with its targets (cell membranes of bacteria, viruses, and fungi) by causing disruption . This disruption leads to the inactivation or death of these microorganisms .

Biochemical Pathways

It’s known that dcbb is used in the synthesis of bioactive molecules such as functionalized [1,4]-thiazines, 4,6-diarylpyrimidin-2(1h)-ones, and 2-benzyloxybenzamides . These molecules are likely to have various downstream effects, depending on their specific structures and functions.

Pharmacokinetics

It’s known that dcbb is a solid at room temperature , and it has a low solubility in water but is soluble in organic solvents such as ethanol, ether, and acetone . These properties could impact its bioavailability.

Result of Action

The primary result of DCBB’s action is the inactivation or death of bacteria, viruses, and fungi . This makes it an effective disinfectant. Additionally, DCBB is used in the synthesis of various bioactive molecules, suggesting that it could have a range of molecular and cellular effects depending on the specific context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DCBB. For instance, DCBB’s effectiveness as a disinfectant could be influenced by factors such as temperature, pH, and the presence of organic matter . Additionally, the synthesis of DCBB involves a photochemical process, suggesting that light conditions could also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl bromide is typically synthesized through the benzylic bromination of 2,6-dichlorotoluene. This process can be carried out using different methods:

    Photochemical Bromination: This method involves the use of hydrobromic acid and hydrogen peroxide as reagents in a microchannel reactor under light irradiation.

    Radical Bromination: This method uses bromine in the presence of a free radical initiator or under light irradiation.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous flow processes. These processes utilize in situ generated bromine and are designed to be cost-effective, sustainable, and safe. The use of microstructured photochemical reactors allows for efficient mass utilization and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. These reactions typically occur under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

2,6-Dichlorobenzyl bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Dichlorobenzyl bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its utility as an intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

2-(bromomethyl)-1,3-dichlorobenzene
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InChI

InChI=1S/C7H5BrCl2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFGFQUSSYSWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60174392
Record name Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI)
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Molecular Weight

239.92 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystals with a pungent odor; [Alfa Aesar MSDS]
Record name alpha-Bromo-2,6-dichlorotoluene
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CAS No.

20443-98-5
Record name 2,6-Dichlorobenzyl bromide
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Record name 1-Bromomethyl-2,6-dichlorobenzene
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Record name 20443-98-5
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Record name Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI)
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Record name Alpha-bromo-2,6-dichlorotoluene
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Record name 1-BROMOMETHYL-2,6-DICHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using a microchannel reactor for the synthesis of 2,6-Dichlorobenzyl bromide?

A1: Traditional batch reactors pose safety risks when synthesizing this compound due to the potential for explosions when using hydrogen peroxide and hydrobromic acid. Utilizing a microchannel reactor offers a safer and greener alternative []. The enhanced heat and mass transfer within the microchannels allow for precise control of reaction conditions, minimizing unwanted side reactions and improving the yield of this compound. For example, researchers achieved a 91.4% yield of this compound using this method, highlighting the effectiveness of microchannel reactors for this synthesis [].

Q2: Why is this compound particularly reactive in esterification reactions compared to other benzyl halides?

A2: The presence of two chlorine atoms at the 2 and 6 positions of the benzene ring in this compound significantly influences its reactivity. These chlorine atoms exert a combined electron-withdrawing effect, making the benzylic carbon more electrophilic. This enhanced electrophilicity makes this compound highly reactive in nucleophilic substitution reactions, such as esterification, even in the presence of weaker bases like sodium carbonate []. This reactivity is particularly advantageous in synthesizing esters of compounds like Leucovorin and folic acid, where side reactions involving the pteridine moiety can occur with less reactive benzyl halides [].

Q3: Can you elaborate on the spectroscopic characterization of this compound, specifically regarding its Nuclear Quadrupole Resonance (NQR) properties?

A3: Research has focused on investigating the Zeeman effect on both 35Cl and 79Br NQR frequencies in this compound [, ]. This spectroscopic technique provides insights into the electronic environment and molecular structure surrounding the chlorine and bromine nuclei. By studying the Zeeman perturbed NQR spectra, researchers can gain valuable information about the electric field gradients and asymmetry parameters at the nuclear sites, furthering our understanding of the compound's structural and bonding characteristics.

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